molecular formula C3H4Br2N2S B1382823 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide CAS No. 1803604-18-3

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide

Cat. No.: B1382823
CAS No.: 1803604-18-3
M. Wt: 259.95 g/mol
InChI Key: INWWFKBHADGZQO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide (CAS 1803604-18-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. With the molecular formula C3H4Br2N2S and a molecular weight of 259.95 g/mol, this compound features a reactive bromomethyl group on the 1,2,3-thiadiazole scaffold . The 1,2,3-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which contributes to a broad spectrum of pharmacological activities . Its mesoionic nature and the presence of a sulfur atom aid in relatively good liposolubility, facilitating the crossing of cellular membranes . This makes derivatives of 1,2,3-thiadiazole, such as those derived from this bromomethyl precursor, compelling scaffolds for developing novel anticancer agents. Research indicates that 1,2,3-thiadiazole derivatives have shown promise as analogs of combretastatin A-4, functioning as tubulin polymerization inhibitors, and have demonstrated efficacy in decreasing the proliferation of human cancer cell lines such as HL-60 and HCT-116, as well as in reducing tumor growth in vivo . This reagent is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(bromomethyl)thiadiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-1-3-2-5-6-7-3;/h2H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWWFKBHADGZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-1,2,3-thiadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: New thiadiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiadiazoline derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide serves as a versatile intermediate in organic synthesis. Its bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity has been exploited to synthesize various thiadiazole derivatives that exhibit enhanced biological activities.

Table 1: Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Nucleophilic SubstitutionBase-catalyzedSubstituted thiadiazoles70-90
Coupling ReactionsPalladium-catalyzedAryl-substituted thiadiazoles60-85
CyclizationHeat or microwave-assistedCyclic thiadiazole derivatives50-75

Medicinal Chemistry

Biological Activity

Thiadiazole derivatives are known for their diverse biological activities, including antifungal, antiviral, anticancer, and insecticidal properties. The incorporation of the bromomethyl group enhances these activities by improving the electronic properties of the resulting compounds.

Case Study: Anticancer Activity

A study examined the anticancer properties of a series of thiadiazole derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines:

  • Compound A : IC50 = 12.8 µg/mL (MCF-7 breast cancer cells)
  • Compound B : IC50 = 8.1 µg/mL (MCF-7 breast cancer cells)
  • Doxorubicin : IC50 = 3.13 µg/mL (standard reference)

These findings indicate that certain derivatives possess comparable or superior anticancer activity relative to established chemotherapeutics .

Materials Science

Optoelectronic Applications

Thiadiazole compounds have been investigated for their potential use in organic electronics due to their electron-deficient characteristics. The structural modifications introduced by the bromomethyl group can enhance the electron-accepting ability of these materials.

Table 2: Properties of Thiadiazole Derivatives in Organic Electronics

Compound TypeLUMO Energy (eV)Band Gap (eV)Application Area
Benzo[1,2-d:4,5-d′]bis(thiadiazole)-3.02.0Organic photovoltaic devices
Iso-BBT derivatives-3.21.8Organic semiconductors

These compounds have shown promise in applications such as organic photovoltaic cells and light-emitting diodes due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The thiadiazole ring can also interact with metal ions and other cofactors, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Tubulin Activity

4,5-Disubstituted-1,2,3-thiadiazoles (e.g., 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole ) exhibit potent anti-tubulin activity, inhibiting polymerization similarly to combretastatin A-4 (CA-4). In contrast, 5-(bromomethyl)-1,2,3-thiadiazole hydrobromide lacks the bulky aromatic substituents critical for tubulin binding, suggesting divergent therapeutic applications .

Antiviral Activity

5-(2,4-Dibromophenyl)-1,2,3-thiadiazole derivatives show significant anti-HIV activity (IC₅₀ = 3.59 µg/mL), outperforming lamivudine (IC₅₀ = 14.8 µg/mL). The bromomethyl-substituted analog may lack the extended π-system required for viral enzyme inhibition, highlighting the importance of aryl bromine substitution over alkyl bromine in antiviral contexts .

Cytotoxicity and Selectivity

Structural Modifications and Stability

Rearrangement Tendencies

1,2,3-Thiadiazoles with arylthio substituents (e.g., 5-arylthio-1,2,3-thiadiazoles ) undergo thermal rearrangements to form dithiins or dimeric products under basic conditions (NaH/DMF, 120°C). In contrast, the bromomethyl-substituted analog is more likely to participate in alkylation or elimination reactions rather than ring-expansion pathways .

Salt Formation and Solubility

Hydrobromide salts, such as 1-(bromomethyl)isoquinoline hydrobromide (), exhibit improved solubility in polar solvents compared to neutral thiadiazoles. However, the bromomethyl group in this compound may reduce crystallinity, as seen in its higher melting point (>170°C) relative to non-salt analogs (e.g., 5-bromo-1-methylindole, m.p. 43–44°C) .

Functionalization Potential

The bromomethyl group in this compound enables facile nucleophilic substitutions, contrasting with 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine at position 2 is replaced by amines. This difference underscores the versatility of bromomethyl derivatives in constructing complex heterocycles .

Yield and Purity

Synthesis of hydrobromide salts (e.g., imidazo[2,1-b][1,3,4]thiadiazole hydrobromides) typically achieves 60–81% yields (), comparable to the target compound. However, bromomethyl-substituted analogs may require stricter anhydrous conditions to prevent hydrolysis.

Data Tables

Table 1. Key Physicochemical Properties

Compound Melting Point (°C) Biological Activity Reference
This compound >170 Intermediate for functionalization
4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole N/A Anti-tubulin (IC₅₀ ≈ CA-4)
5-(2,4-Dibromophenyl)-1,2,3-thiadiazole N/A Anti-HIV (IC₅₀ = 3.59 µg/mL)
5-Bromo-1-methylindole 43–44 None reported

Biological Activity

5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H5BrN2S
  • Molecular Weight : 195.07 g/mol
  • CAS Number : 1803604-18-3

This compound features a bromomethyl group and a thiadiazole ring, which contribute to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes within cells.
  • Receptor Modulation : It has the potential to modulate receptor activities that are crucial for neurotransmission and other physiological functions.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingEnhanced binding affinity observed in receptor assays
CytotoxicityExhibits cytotoxic effects against various cancer cell lines

Case Studies and Research Findings

  • Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, studies have reported IC50 values that suggest its potential as an anticancer agent, demonstrating substantial impacts on cell viability in treated cultures.
  • Enzyme Interaction Analysis : In vitro studies have shown that this compound interacts with enzymes involved in metabolic pathways. The presence of the bromomethyl group enhances the binding affinity for these targets. This interaction leads to altered metabolic rates in cells treated with the compound.
  • Receptor Modulation : Binding assays have demonstrated the compound's ability to modulate receptor activity effectively. This modulation could have implications for neurological applications, particularly in conditions where receptor signaling is disrupted.

Research Applications

This compound is utilized in various research contexts:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting specific diseases.
  • Biochemical Assays : The compound is employed in assays to study enzyme interactions and receptor binding dynamics.

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves bromination of precursor thiadiazole derivatives. A multistep approach is often utilized:

  • Step 1: Cyclization of thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles .
  • Step 2: Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, 0–5°C) to introduce the bromomethyl group .
  • Optimization Variables:
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
    • Catalyst: Use of Lewis acids (e.g., AlCl₃) improves regioselectivity.
    • Temperature: Lower temperatures (e.g., 0°C) minimize side reactions like dimerization .

Basic Question: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Peaks at δ ~4.5 ppm (CH₂Br) and δ ~160–170 ppm (thiadiazole carbons) confirm substitution .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 179 (M-Br) and isotopic patterns for bromine validate purity .
  • X-ray Crystallography: Resolves bond lengths (e.g., C–Br: ~1.9 Å) and dihedral angles to confirm spatial arrangement .

Advanced Question: How do electronic effects of the bromomethyl group influence the reactivity of the thiadiazole ring in cross-coupling reactions?

Methodological Answer:
The bromomethyl group acts as an electron-withdrawing substituent, modulating reactivity:

  • Electronic Impact:
    • Reduces electron density on the thiadiazole ring, enhancing electrophilic substitution at the 4-position .
    • Stabilizes transition states in Suzuki-Miyaura couplings by polarizing the C–Br bond .
  • Experimental Validation:
    • DFT Calculations: Compare HOMO/LUMO energies of brominated vs. non-brominated analogs to predict reactivity .
    • Kinetic Studies: Monitor reaction rates with varying electron-donating/withdrawing groups to establish Hammett correlations .

Advanced Question: How can researchers resolve discrepancies in catalytic activity data when using this compound in Pd-mediated couplings?

Methodological Answer:
Contradictions often arise from variable reaction parameters or impurities:

  • Systematic Parameter Screening:
    • Catalyst Loading: Test Pd(PPh₃)₄ (0.5–5 mol%) to identify optimal stoichiometry.
    • Solvent Effects: Compare DMF (high polarity) vs. THF (low polarity) to assess solvation impacts .
  • Impurity Analysis:
    • Use HPLC to detect trace by-products (e.g., dehydrobrominated derivatives) that inhibit catalysis .
    • Purify via column chromatography (silica gel, hexane/EtOAc) before critical experiments .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:
Due to its reactivity and toxicity:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of bromine vapors .
  • Storage: Keep in amber glass vials at 2–8°C under inert gas (e.g., Ar) to prevent hydrolysis .

Advanced Question: What computational tools are used to predict the bioactivity of thiadiazole derivatives derived from this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with enzymes (e.g., hMGL) by aligning the bromomethyl group with hydrophobic pockets .
  • QSAR Models:
    • Train models using descriptors like LogP and polar surface area to predict IC₅₀ values for kinase inhibition .
  • MD Simulations:
    • Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding affinity .

Basic Question: What are the key applications of this compound in material science research?

Methodological Answer:

  • Organic Electronics:
    • Serves as a precursor for conductive polymers (e.g., poly-thiadiazoles) with tunable bandgaps (~2.5–3.0 eV) .
  • Sensor Development:
    • Functionalize gold nanoparticles via thiol linkages for detecting heavy metals (e.g., Hg²⁺) via fluorescence quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide
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5-(Bromomethyl)-1,2,3-thiadiazole hydrobromide

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